molecular formula C17H21NO5 B1200565 1-Epideacetylbowdensine CAS No. 101219-55-0

1-Epideacetylbowdensine

Cat. No.: B1200565
CAS No.: 101219-55-0
M. Wt: 319.4 g/mol
InChI Key: YDHBKYCFICHVSW-LPOXYFBYSA-N
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Description

1-Epideacetylbowdensine is an isoquinoline alkaloid isolated from plants of the Amaryllidaceae family, particularly Crinum species such as C. macowanii, C. moorei, and Brunsvigia radulosa . Structurally, it is characterized by a C17H21NO5 molecular formula (MW: 319.35 g/mol) and features a stereochemical configuration distinct from its acetylated analogs . While its exact pharmacological profile remains understudied, it is frequently identified alongside alkaloids like lycorine, crinamine, and cherylline, which exhibit notable bioactivities such as acetylcholinesterase (AChE) inhibition and antimalarial properties .

Properties

IUPAC Name

(1S,13R,16S,17R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-21-14-9-7-18-5-4-17(13(18)3-2-11(19)16(17)20)10(9)6-12-15(14)23-8-22-12/h6,11,13,16,19-20H,2-5,7-8H2,1H3/t11-,13+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBKYCFICHVSW-LPOXYFBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN3CCC4(C3CCC(C4O)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CN3CC[C@@]4([C@H]3CC[C@@H]([C@@H]4O)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143791
Record name Bulbisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101219-55-0
Record name (1R,2S,4aR,5S,11bS)-2,3,4,4a-Tetrahydro-7-methoxy-1H,6H-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101219-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulbisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101219550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bulbisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Epideacetylbowdensine typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced in specialized laboratories using advanced organic synthesis techniques. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Epideacetylbowdensine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1-Epideacetylbowdensine exhibits significant pharmacological properties, particularly in the following areas:

  • Antitumor Activity : Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in cancer cells by modulating critical cellular pathways such as the endoplasmic reticulum stress pathway and the NF-kB inflammatory pathway. A study involving 60 tumor cell lines indicated substantial cytotoxicity, suggesting its potential as an anticancer agent .
  • Cognitive Enhancement : Recent studies have indicated that this compound may enhance cognitive function. In a mouse model, doses of 40 mg/kg significantly improved performance in tasks designed to assess memory and learning, suggesting potential applications in treating cognitive disorders such as dementia .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusCell Lines TestedActivity ObservedMechanism Involved
Antitumor Activity60 tumor cell linesSignificant cytotoxicityER stress modulation
Cognitive FunctionMice (behavioral tests)Improved memory performanceAcetylcholine modulation
Clinical EfficacyXenograft modelsRobust antitumor effectsApoptosis induction

Mechanism of Action

The mechanism of action of 1-Epideacetylbowdensine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Alkaloids

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of 1-epideacetylbowdensine and related alkaloids:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Plant Sources
This compound C17H21NO5 319.35 Deacetylated derivative with epimerization C. macowanii, C. moorei
Crinamine C17H19NO5 317.33 Acetylated phenanthridine core C. moorei, B. radulosa
Lycorine C16H17NO4 287.31 Phenanthridine core with hydroxyl groups C. macowanii, C. moorei
Cherylline C17H19NO3 285.34 Tetrahydroisoquinoline with methyl groups C. moorei, C. macowanii
Hamayne C16H17NO4 287.31 Phenanthridine analog with hydroxylation B. radulosa

Key Observations :

  • This compound shares a C17 backbone with crinamine but lacks the acetyl group, likely altering its solubility and bioactivity .

Pharmacological Activities

AChE Inhibition:
  • Lycorine is a well-documented AChE inhibitor (IC50: ~5 µM), making it a candidate for Alzheimer’s disease treatment .
Antimalarial and Cytotoxic Activity:
  • Crinamine demonstrated moderate activity against Plasmodium falciparum (IC50: 12 µM) and cytotoxicity in BL6 mouse melanoma cells (IC50: 8 µM) .
  • This compound was isolated in the same study as crinamine but lacked reported activity data, highlighting a need for targeted assays .

Quantitative Distribution in Plants

  • In C. moorei, This compound is present at lower concentrations than crinine but higher than cherylline .
  • C. macowanii contains This compound alongside lycorine and crinamidine , though at levels 30–50% lower than in C. moorei .

Biological Activity

1-Epideacetylbowdensine is an alkaloid derived from plants in the Amaryllidaceae family, particularly noted for its potential therapeutic properties. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structural features typical of Amaryllidaceae alkaloids, which often exhibit a range of biological activities. The compound's chemical formula and molecular structure contribute to its interaction with various biological systems.

Biological Activities

This compound has been studied for several biological activities, including:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma cells. In a study assessing the cytotoxicity of several alkaloids, it was found that while many compounds demonstrated significant activity, this compound showed a moderate effect on BL6 mouse melanoma cells .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against certain strains, suggesting its potential as an antimicrobial agent .
  • Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, which could be beneficial in treating autoimmune conditions .
  • Antihyperlipidemic and Antihyperglycemic Effects : The compound has shown promise in lowering lipid levels and regulating blood sugar, indicating potential applications in metabolic disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and proliferation, particularly in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in malignant cells, contributing to its antitumor properties .
  • Modulation of Inflammatory Pathways : Its immunomodulatory effects may arise from the regulation of inflammatory cytokines and pathways.

Cytotoxicity Assays

A notable study evaluated the cytotoxic effects of various Amaryllidaceae alkaloids on melanoma cells. The results indicated that while many compounds were effective, this compound had a lower efficacy compared to others like lycorine. The IC50 value for this compound was significantly higher than that of more potent alkaloids .

Seasonal Variation in Alkaloid Concentration

Research on Crinum macowanii revealed significant seasonal variations in the concentration of this compound. This variation suggests that environmental factors may influence the availability and potency of this compound in medicinal applications .

Data Summary Table

Biological Activity Effect Reference
AntitumorModerate cytotoxicity
AntimicrobialEffective against specific strains
ImmunomodulatoryModulates immune response
AntihyperlipidemicLowers lipid levels
AntihyperglycemicRegulates blood sugar

Q & A

Q. How can researchers ensure clarity when reporting conflicting bioactivity results for this compound?

  • Methodological Answer: Use structured abstracts to highlight contradictions (e.g., "Background/Methods/Results/Conclusions"). Discuss potential confounders (e.g., cell line variability, assay conditions) in the limitations section. Provide raw data in FAIR-compliant repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Epideacetylbowdensine
Reactant of Route 2
1-Epideacetylbowdensine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.